

Application Notes: AZD1480 Screening in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B12373945

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Introduction

Neuroblastoma (NB) is the most prevalent extracranial solid tumor in children, and high-risk cases have a poor prognosis despite aggressive multimodal therapy. The JAK/STAT signaling pathway, particularly the activation of STAT3, has been identified as a critical contributor to the pathogenesis of various cancers, including neuroblastoma.[1][2] AZD1480 is an orally bioavailable, ATP-competitive inhibitor of Janus kinases 1 and 2 (JAK1/2), which are key activators of STAT3.[3][4] By inhibiting JAK1/2, AZD1480 effectively blocks both constitutive and cytokine-induced STAT3 activation, leading to decreased tumor growth.[1][5] These application notes provide a summary of the effects of AZD1480 on neuroblastoma cell lines and detailed protocols for its screening.

Mechanism of Action

AZD1480 exerts its anti-tumor effects by targeting the JAK/STAT3 signaling pathway. In many neuroblastoma cells, STAT3 is constitutively activated, promoting cell proliferation, survival, and angiogenesis. AZD1480 inhibits the phosphorylation of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of STAT3.[6][7] This blockade of STAT3 signaling leads to the downregulation of its target genes, which include key regulators of the cell cycle (e.g., Cyclin D1, Cyclin D3, CDC25A), anti-apoptotic proteins (e.g., Bcl-2, Survivin), and factors involved in metastasis (e.g., TIMP-1) and cell growth (e.g., c-Myc).[1][5][8] The inhibition of these pathways ultimately results in cell growth inhibition, cell cycle arrest (primarily at G2), and caspase-dependent apoptosis in neuroblastoma cells.[8][9]

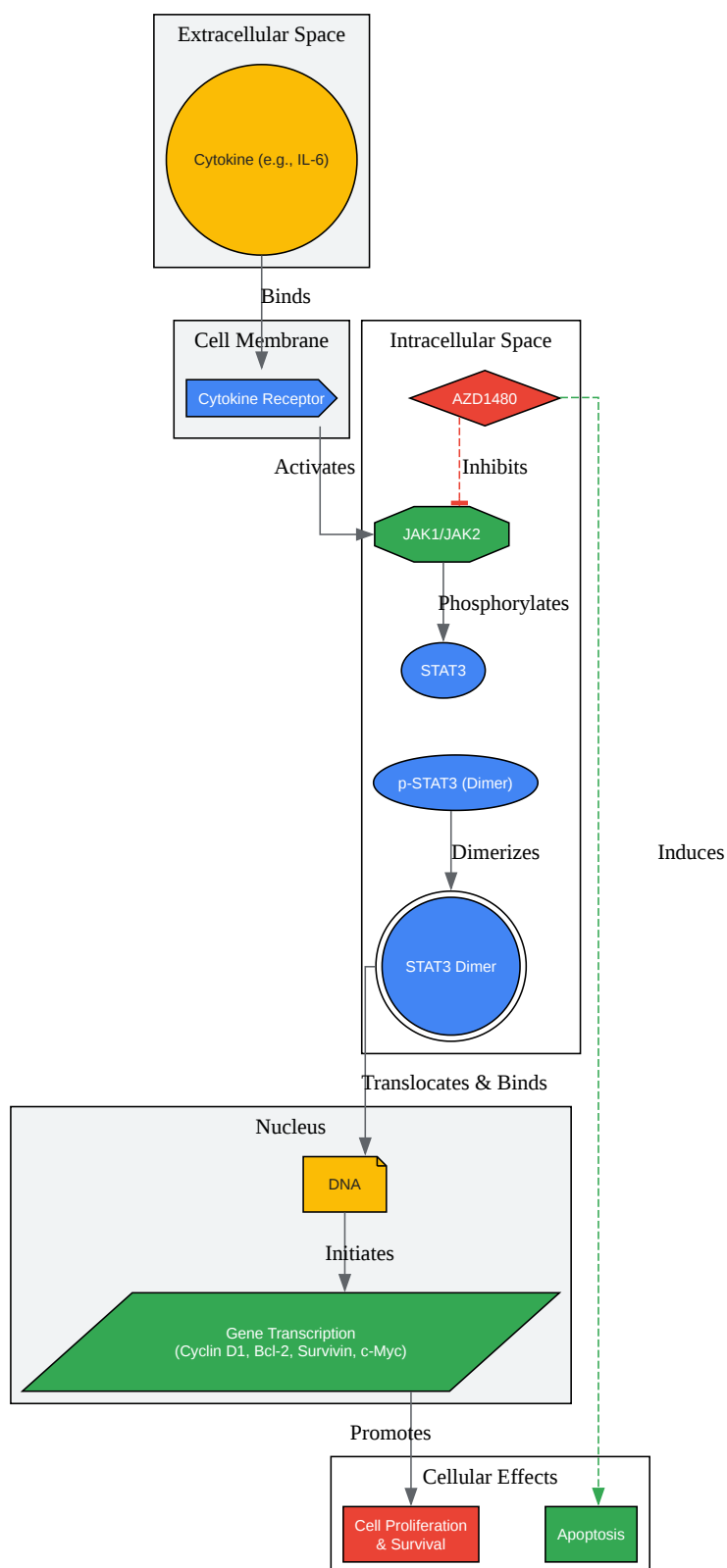
Data Summary: In Vitro Efficacy of AZD1480 in Neuroblastoma Cell Lines

The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of AZD1480 in various human neuroblastoma cell lines, demonstrating its potent anti-proliferative activity.

Cell Line	EC50/IC50 (μM)	Reference
NB-1643	0.3	[3]
KCNR	~0.5 (induces caspase 3/7 activity)	[8]
SY5Y	~0.5 (induces caspase 3/7 activity)	[8]
Median (7 NB cell lines)	0.9	[3]
Median (6 NB cell lines)	1.17	[9]
Median (7 NB cell lines)	1.5	[1][5][8]
Range (7 NB cell lines)	0.36 - 5.37	[1][5][8]

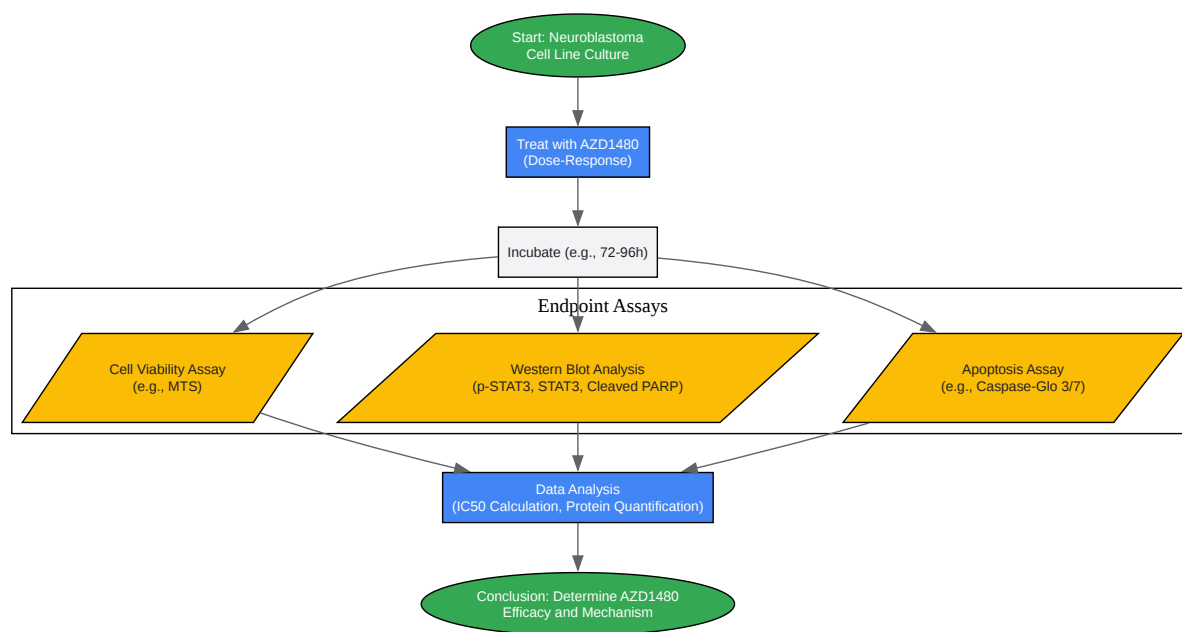
Visualizing the AZD1480 Mechanism of Action and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for screening AZD1480 in neuroblastoma cell lines.



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Figure 1. Mechanism of action of AZD1480 in inhibiting the JAK-STAT3 signaling pathway.



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Figure 2. General experimental workflow for screening AZD1480 in neuroblastoma cell lines.

Detailed Experimental Protocols

Protocol 1: Cell Culture and AZD1480 Treatment

- **Cell Line Maintenance:** Culture human neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y, NB-1643) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

- **Cell Seeding:** For experiments, detach cells using trypsin-EDTA, perform a cell count using a hemocytometer or automated cell counter, and seed into appropriate well plates (e.g., 96-well for viability, 6-well for western blot) at a predetermined density to ensure exponential growth during the experiment. Allow cells to adhere overnight.
- **AZD1480 Preparation:** Prepare a stock solution of AZD1480 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
- **Treatment:** Remove the old medium from the cells and replace it with a fresh medium containing the various concentrations of AZD1480 or vehicle control (DMSO).

Protocol 2: Cell Viability (MTS) Assay

- **Cell Seeding:** Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- **Drug Treatment:** Treat the cells with a serial dilution of AZD1480 (e.g., 0.1 to 10 μ M) and a vehicle control for 72 to 96 hours.^[3]
- **MTS Reagent Addition:** Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well according to the manufacturer's instructions.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the AZD1480 concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Western Blot Analysis for STAT3 Phosphorylation

- **Cell Lysis:** After treating cells in 6-well plates with AZD1480 for the desired time (e.g., 2-24 hours), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA

buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay kit.
- **SDS-PAGE:** Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- **Washing and Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 4: Apoptosis (Caspase-Glo® 3/7) Assay

- **Cell Treatment:** Seed cells in a white-walled 96-well plate and treat with AZD1480 or vehicle control as described for the viability assay.
- **Reagent Preparation:** Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
- **Reagent Addition:** Add the Caspase-Glo® 3/7 reagent to each well and mix gently.

- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
- Data Analysis: Normalize the luminescence readings to the number of cells (which can be determined from a parallel viability assay) to determine the specific increase in caspase-3/7 activity.[8]

References

- 1. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic design of the JAK-STAT1 pathway and MYCN impact on cell cycle decisions in neuroblastoma - heiDOK [archiv.ub.uni-heidelberg.de]
- 3. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes: AZD1480 Screening in Neuroblastoma Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373945#azd1480-cell-line-screening-in-neuroblastoma]

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